N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-phenoxybenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-phenoxybenzene-1-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a triazole and thiazole ring fused together, which imparts unique chemical and biological properties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Biochemical Analysis
Biochemical Properties
The 1,2,4-triazole ring in 4-Phenoxy-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide is capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . The nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme .
Cellular Effects
They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme . This suggests that the compound may exert its effects at the molecular level through enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that triazole derivatives can exhibit changes in their effects over time, including issues related to the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of triazole derivatives can vary with different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
It is known that triazole derivatives can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that triazole derivatives can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
It is known that triazole derivatives can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-phenoxybenzene-1-sulfonamide typically involves multiple steps. One common method involves the reaction of 4-methylphenyl hydrazine with carbon disulfide and potassium hydroxide to form the intermediate 4-methylphenyl-1,2,4-triazole-3-thiol. This intermediate is then reacted with 2-bromoethyl-4-phenoxybenzenesulfonamide under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields. This method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, leading to the formation of the desired product in good-to-excellent yields .
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-phenoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-phenoxybenzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of other heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Explored as a potential drug candidate for various diseases due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-phenoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, by binding to their active sites. This inhibition disrupts the normal function of these enzymes, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole-thiazole core and exhibit comparable pharmacological activities.
1,2,4-Triazolo[1,5-a]pyridines: Another class of heterocyclic compounds with similar structural features and biological activities.
Uniqueness
N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-phenoxybenzene-1-sulfonamide is unique due to its specific substitution pattern and the presence of a sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-phenoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3S2/c1-18-7-9-19(10-8-18)24-27-25-29(28-24)20(17-33-25)15-16-26-34(30,31)23-13-11-22(12-14-23)32-21-5-3-2-4-6-21/h2-14,17,26H,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBXVRHVGVDSSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.